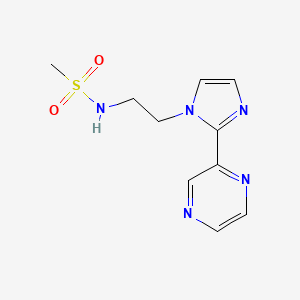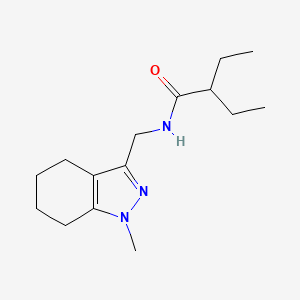
2-ethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-ethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide” is a complex organic molecule. It contains an indazole core, which is a type of nitrogen-containing heterocycle . Indazoles are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains an indazole ring, which is a bicyclic compound consisting of two fused rings: a benzene ring and a pyrazole ring . The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, suggesting that the indazole ring is fully saturated .Scientific Research Applications
Toxicokinetics and Metabolism
One area of scientific research on chemicals similar to 2-ethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide involves studying their toxicokinetics and metabolism. For example, the study of ethyl tert-butyl ether (ETBE) in humans highlighted the uptake, disposition, and proposed metabolites such as tert-butyl alcohol (TBA) and acetone, providing insights into the kinetic profiles and potential metabolic pathways of similar compounds (Nihlen, Löf, & Johanson, 1998). This research is crucial for understanding how these substances are processed in the body and their potential effects on human health.
Environmental and Health Impacts
Studies on the environmental and health impacts of chemical compounds similar to this compound focus on their presence in and influence on the environment and human health. For instance, research on brominated flame retardants (BFRs) in human maternal serum and breast milk samples highlights the widespread exposure to these chemicals and the need for further understanding of their sources, routes of exposure, and potential health effects (Zhou et al., 2014). This line of research emphasizes the importance of assessing the environmental persistence and bioaccumulation potential of such compounds.
Exposure Assessment and Safety Evaluation
The assessment of human exposure to chemical compounds and their safety evaluation is another crucial area of scientific research. For example, studies on parabens and their metabolites in human urine and blood samples provide valuable information on the extent of human exposure to these widely used preservatives, with implications for understanding potential endocrine-disrupting effects (Calafat et al., 2010). This research aids in developing guidelines and regulations to ensure the safe use of such chemical compounds in consumer products.
Drug Development and Pharmacological Studies
Research into the pharmacological properties of compounds like this compound can lead to the development of new drugs and therapies. Studies on the efficacy and safety of potential therapeutic agents, their receptor occupancy, and treatment outcomes are foundational in the drug development process. For instance, the exploration of 5-hydroxytryptamine1A (5-HT1A) receptor occupancy by novel antagonists offers insights into the treatment possibilities for anxiety and mood disorders, showcasing the therapeutic potential of these compounds (Rabiner et al., 2002).
properties
IUPAC Name |
2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-4-11(5-2)15(19)16-10-13-12-8-6-7-9-14(12)18(3)17-13/h11H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERINAGVDXTKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

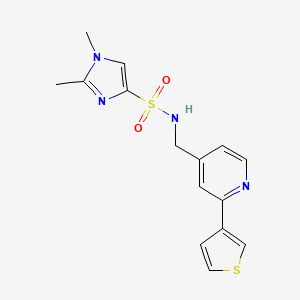
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)
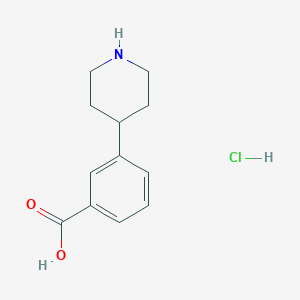

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)
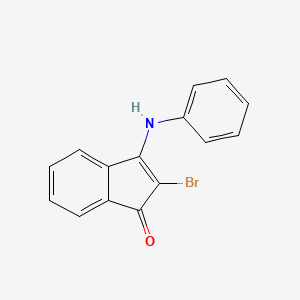


![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)

